1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
Description
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole derivative featuring a bulky 1-methylcyclopentylmethyl substituent at the N1 position of the triazole ring. The 1,2,3-triazol-4-amine core is a privileged scaffold in medicinal and materials chemistry due to its hydrogen-bonding capacity, metabolic stability, and synthetic versatility. This compound’s unique substituent introduces steric and lipophilic effects, distinguishing it from analogs with aromatic or smaller aliphatic groups.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-methylcyclopentyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-9(4-2-3-5-9)7-13-6-8(10)11-12-13/h6H,2-5,7,10H2,1H3 |
InChI Key |
XNVPXCYFDMXCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole ring can be synthesized via several well-established methods:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a classical "click chemistry" approach where an organic azide reacts with a terminal alkyne to form 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and yield. Modifications allow for introduction of various substituents at N1 and C4 positions.
Three-Component Reactions : Recent advances (Frontiers in Chemistry, 2022) describe three-component reactions involving alkynes, trimethylsilyl azide (TMSN3), and other nucleophiles or electrophiles to build diverse 1,2,3-triazoles under mild conditions with good functional group tolerance.
Non-metal Mediated Routes : Some protocols avoid metal catalysts by employing aniline, aromatic ketones, and sulfonyl hydrazides to form 1,4-disubstituted 1,2,3-triazoles, which may be adapted for amino substitution at C4.
Amination at the 4-Position of the Triazole
The amino group at the 4-position is generally introduced via reduction of a nitro precursor or direct amination.
Reduction of 4-Nitro-1-substituted-1,2,3-triazoles : For example, 1-methyl-4-nitro-1H-1,2,3-triazole can be reduced using catalytic hydrogenation over palladium on carbon in methanol to yield 1-methyl-1H-1,2,3-triazol-4-amine with high yield (98%). This step can be adapted for 1-substituted analogs.
Detailed Preparation Methodology for 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine
Based on the synthesis of related triazole amines and alkylated derivatives, a plausible stepwise preparation is as follows:
| Step | Reaction | Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Synthesis of 1H-1,2,3-triazol-4-amine core | Starting from azide and alkyne precursors or nitro-triazole | Formation of 1H-1,2,3-triazol-4-amine or 4-nitro derivative |
| 2 | Alkylation at N1 with (1-methylcyclopentyl)methyl halide | Base (e.g., K2CO3), solvent (DMF or DMSO), moderate heat | Selective N1 substitution to yield 1-[(1-methylcyclopentyl)methyl]-4-nitro-1H-1,2,3-triazole |
| 3 | Reduction of 4-nitro group to amine | Pd/C catalyst, H2 atmosphere, methanol, room temperature | Conversion to 1-[(1-methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine with high yield |
Research Outcomes and Yields
The reduction of nitro-substituted triazoles to amino derivatives typically proceeds with yields exceeding 90% under catalytic hydrogenation conditions.
N-Alkylation reactions on triazoles have been reported to proceed with good regioselectivity and yields ranging from 70% to 90%, depending on the electrophile and reaction conditions.
Functional group tolerance is generally high in these synthetic methods, allowing for the presence of the cyclopentyl ring without side reactions.
Analytical and Characterization Data
Typical characterization methods for confirming the structure and purity of the compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR to confirm the substitution pattern on the triazole ring and the cyclopentyl group.
Mass Spectrometry (MS) : To verify molecular weight and fragmentation pattern.
Infrared Spectroscopy (IR) : To identify characteristic functional groups such as NH2 and triazole ring vibrations.
Elemental Analysis : For purity confirmation.
Melting Point Determination : To assess compound crystallinity and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Alkylation base | Potassium carbonate or sodium hydride | Ensures selective N1 alkylation |
| Alkylating agent | (1-Methylcyclopentyl)methyl bromide or chloride | Prepared separately or commercially available |
| Solvent | DMF, DMSO, or acetonitrile | Polar aprotic solvents preferred |
| Reduction catalyst | 10% Pd on activated carbon | Hydrogenation in methanol at room temperature |
| Reaction time | 2-6 hours for reduction | Monitored by TLC or HPLC |
| Yield | Alkylation: 70-90%; Reduction: ~98% | High overall efficiency |
Chemical Reactions Analysis
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science: It is used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes structural differences and their implications:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in S1) polarize the triazole ring, altering reactivity and binding interactions .
Spectroscopic Data :
- 1H-NMR :
- 13C-NMR :
Physicochemical Properties
- Melting Points :
- Solubility : Hydrophobic substituents (e.g., tert-butyl in ) reduce water solubility, a trend expected for the target compound. Salt formation (e.g., ) could mitigate this.
Biological Activity
1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine is a triazole compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and therapeutic implications based on recent studies and findings.
- Molecular Formula : CHN
- Molecular Weight : 180.25 g/mol
- CAS Number : 1502516-73-5
Synthesis
The synthesis of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions to yield the desired triazole structure. The methodology often includes cycloaddition reactions involving azides and alkynes, which are characteristic of triazole formation.
Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives, including 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine:
- In Vitro Studies : Research indicates that triazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against breast (MCF-7), colon (SW480), and lung (A549) cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction .
Antimicrobial Activity
Triazoles are also known for their antimicrobial properties. In one study, related triazole compounds demonstrated moderate antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported at levels indicating potential therapeutic use .
Case Study 1: Antitumor Activity
A specific derivative of the triazole class was tested for its ability to inhibit tumor growth in vivo. The compound was administered in a murine model, resulting in a significant reduction in tumor size compared to control groups. Flow cytometry analysis indicated that the compound induced G2/M phase arrest and apoptosis in treated cells .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results showed that certain derivatives had MIC values ranging from 125 to 250 µg/mL, suggesting a promising lead for further development into antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(1-Methylcyclopentyl)methyl]-1H-1,2,3-triazol-4-amine can be influenced by structural modifications. For example:
- Substituents at the Triazole Ring : Variations in substituents on the triazole ring can enhance or reduce biological potency.
- Cyclopentyl Group Influence : The presence of the methylcyclopentyl group has been associated with improved lipophilicity and bioavailability, contributing to enhanced cellular uptake and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
